[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea
Overview
Description
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea is a chemical compound with the molecular formula C7H10N4O2S It is known for its unique structure, which includes an imidazolidinone ring and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea typically involves the reaction of 4-ethyl-2,5-dioxo-imidazolidine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiourea derivatives
Scientific Research Applications
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of [(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea can be compared with other similar compounds, such as:
Imidazolidinone derivatives: These compounds share the imidazolidinone ring structure and have similar chemical properties.
Thiourea derivatives: Compounds with the thiourea group exhibit similar reactivity and applications.
Thiazolidinone derivatives: These compounds have a similar five-membered ring structure and are used in similar applications
The uniqueness of this compound lies in its combined imidazolidinone and thiourea structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2S/c1-2-7(3-9-12-5(8)15)4(13)10-6(14)11-7/h3H,2H2,1H3,(H3,8,12,15)(H2,10,11,13,14)/b9-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXZPUDELGWAPW-YCRREMRBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C=NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(=O)NC(=O)N1)/C=N/NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-44-3 | |
Record name | NSC23137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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